A Technical Guide to the Spectroscopic Characterization of (2-Cyanobenzyl)boronic acid
A Technical Guide to the Spectroscopic Characterization of (2-Cyanobenzyl)boronic acid
Introduction: The Structural and Functional Significance of (2-Cyanobenzyl)boronic acid
(2-Cyanobenzyl)boronic acid is a bifunctional organic compound featuring a boronic acid group [-B(OH)₂] and a cyano group (-C≡N) attached to a benzyl scaffold. This unique arrangement of functional groups makes it a valuable building block in synthetic organic chemistry and a molecule of interest in medicinal chemistry and materials science. Boronic acids are known for their ability to form reversible covalent bonds with diols, a property exploited in sensors for saccharides and in drug delivery systems.[1][2] The cyano group, a versatile synthetic handle, can be transformed into various other functional groups, further expanding its utility.
A comprehensive spectroscopic characterization is paramount to confirm the identity, purity, and structural integrity of (2-Cyanobenzyl)boronic acid before its use in downstream applications. This guide provides an in-depth analysis of the expected spectroscopic signatures of this molecule using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) Spectroscopy. The methodologies and interpretations presented herein are grounded in established principles and are designed to provide researchers, scientists, and drug development professionals with a robust framework for its characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Structure
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in (2-Cyanobenzyl)boronic acid. We will examine ¹H, ¹³C, and ¹¹B NMR, as each provides unique and complementary information.
A critical consideration for NMR analysis of boronic acids is their propensity to undergo dehydration to form cyclic trimers known as boroxines.[3] This oligomerization can lead to complex and poorly resolved spectra.
Expertise-Driven Insight: To ensure a monomeric state in solution and obtain sharp, interpretable NMR spectra, the use of a Lewis basic solvent is essential. Deuterated methanol (CD₃OD) or deuterated dimethyl sulfoxide (DMSO-d₆) are excellent choices as they form adducts with the boronic acid, breaking up the boroxine trimers.[3][4] The B-OH protons will typically exchange with the solvent, rendering them invisible in protic solvents like CD₃OD.
¹H NMR Spectroscopy
¹H NMR will confirm the presence and connectivity of the non-exchangeable protons on the benzyl and aromatic moieties.
Expected Chemical Shifts (in CD₃OD, relative to TMS):
| Proton Assignment | Expected δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
|---|---|---|---|---|
| Ar-H (4 protons) | 7.2 - 7.8 | Multiplet (m) | ~7-8 | Aromatic protons in a substituted benzene ring. The electron-withdrawing nature of the CN and B(OH)₂ groups will cause downfield shifts. |
| -CH ₂-B | ~3.2 - 3.5 | Singlet (s) | N/A | Benzylic protons adjacent to the boronic acid group. The specific shift can be influenced by the ortho-cyano group.[5] |
¹³C NMR Spectroscopy
¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule.
Expected Chemical Shifts (in CD₃OD, relative to TMS):
| Carbon Assignment | Expected δ (ppm) | Rationale |
|---|---|---|
| C ≡N | 118 - 125 | The cyano carbon is characteristically shifted. |
| Ar-C (6 carbons) | 125 - 145 | Aromatic carbons will appear in this region. The carbon attached to the boronic acid (ipso-carbon) may be difficult to observe due to quadrupolar relaxation from the boron nucleus.[6][7] |
| -C H₂-B | 30 - 40 | The benzylic carbon. Its signal may be broad due to coupling with the boron atom.[8] |
¹¹B NMR Spectroscopy
¹¹B NMR is a definitive technique for characterizing boronic acids, providing direct insight into the chemical environment and hybridization state of the boron atom.[9]
Expertise-Driven Insight: The chemical shift in ¹¹B NMR is highly sensitive to the coordination number of the boron atom. A trigonal planar (sp²) boronic acid will have a different chemical shift than a tetrahedral (sp³) boronate ester or adduct.[10] In a solvent like methanol, an equilibrium between the free acid and a methoxy-boronate species may exist.
Expected Chemical Shift (in CD₃OD, relative to BF₃·OEt₂):
| Boron Species | Expected δ (ppm) | Rationale |
|---|---|---|
| R-B(OH)₂ / R-B(OMe)₂ | 25 - 30 | This range is characteristic of trigonal (sp²) aryl boronic acids and their corresponding esters.[11] |
| R-B(OH)₃⁻ / R-B(OMe)₃⁻ | 3 - 10 | If a strong Lewis base is present or the pH is high, a tetrahedral (sp³) species will form, shifting the signal significantly upfield.[10][11] |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Accurately weigh ~5-10 mg of (2-Cyanobenzyl)boronic acid and dissolve it in ~0.7 mL of deuterated methanol (CD₃OD).
-
Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required (e.g., 1024 or more).
-
¹¹B NMR Acquisition: Acquire the spectrum using a boron-specific probe or by tuning the broadband probe to the ¹¹B frequency. Use a broad spectral width and a relaxation delay appropriate for the quadrupolar boron nucleus.
-
Data Processing: Process the raw data (FID) using appropriate software (e.g., Mnova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the residual solvent peak (CD₃OD: δH ~3.31 ppm; δC ~49.0 ppm) or an internal standard. For ¹¹B NMR, use an external reference like BF₃·OEt₂.
Caption: Workflow for NMR spectroscopic analysis.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a rapid and effective method for confirming the presence of the key functional groups in the molecule by identifying their characteristic vibrational frequencies.
Expertise-Driven Insight: The O-H stretch of the boronic acid will be a very broad band due to extensive hydrogen bonding. The C≡N stretch is a sharp, intense peak and serves as a highly diagnostic fingerprint for the molecule. The formation of a boroxine anhydride upon dehydration would result in the disappearance of the B-OH stretch and the appearance of strong B-O-B stretching bands.[12]
Expected Characteristic IR Absorptions:
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| O-H stretch (boronic acid) | 3200 - 3550 | Strong, Broad |
| C-H stretch (aromatic) | 3010 - 3100 | Medium |
| C-H stretch (aliphatic, -CH₂-) | 2850 - 2960 | Medium |
| C≡N stretch (nitrile) | 2220 - 2260 | Strong, Sharp |
| C=C stretch (aromatic ring) | 1500 - 1600 | Medium |
| B-O stretch | 1310 - 1380 | Strong |
References for frequency ranges:[13][14][15]
Experimental Protocol: ATR-FTIR Analysis
Attenuated Total Reflectance (ATR) is the preferred method as it requires minimal sample preparation.
-
Sample Preparation: Place a small amount (a few milligrams) of the solid (2-Cyanobenzyl)boronic acid powder directly onto the ATR crystal.
-
Background Scan: Ensure the ATR crystal is clean and acquire a background spectrum of the empty stage. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.
-
Sample Scan: Lower the ATR anvil to ensure good contact between the sample and the crystal. Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Analysis: The resulting spectrum (plotted as % Transmittance vs. Wavenumber) should be baseline-corrected. Identify and label the key absorption bands corresponding to the functional groups listed in the table above.
Caption: Workflow for ATR-FTIR spectroscopic analysis.
Mass Spectrometry (MS): Confirming Molecular Weight
Mass spectrometry is used to determine the molecular weight of the compound, which provides definitive confirmation of its elemental composition. Electrospray Ionization (ESI) is a soft ionization technique well-suited for boronic acids.[16]
Expertise-Driven Insight: The analysis of boronic acids by MS can be complicated by in-source reactions, leading to the formation of dimers, trimers (boroxines), and solvent adducts.[17] It is crucial to optimize the MS source conditions (e.g., temperatures, voltages) and solvent system (e.g., methanol/water with a small amount of ammonium acetate) to favor the formation of the protonated or deprotonated molecular ion.[17][18]
Expected m/z Values:
-
Molecular Formula: C₈H₈BNO₂
-
Monoisotopic Mass: 161.065 g/mol
| Ion | Formula | Expected m/z | Ionization Mode |
| [M+H]⁺ | [C₈H₉BNO₂]⁺ | 162.073 | Positive |
| [M-H]⁻ | [C₈H₇BNO₂]⁻ | 160.057 | Negative |
| [M+Na]⁺ | [C₈H₈BNO₂Na]⁺ | 184.055 | Positive |
Experimental Protocol: LC-MS (ESI) Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent mixture like 50:50 acetonitrile:water.
-
Instrumentation: Use a liquid chromatography-mass spectrometry (LC-MS) system equipped with an ESI source.
-
Method: Infuse the sample directly into the mass spectrometer or perform a rapid chromatographic separation on a C18 column.
-
Acquisition: Acquire spectra in both positive and negative ion modes over a mass range of m/z 50-500.
-
Data Analysis: Identify the peak corresponding to the exact mass of the expected molecular ion. The isotopic pattern for boron (¹⁰B ~20%, ¹¹B ~80%) should be visible, with the [M+H]⁺ peak for ¹⁰B being approximately one-fourth the intensity of the ¹¹B peak.
Caption: Workflow for ESI-Mass Spectrometry analysis.
UV-Visible (UV-Vis) Spectroscopy: Analyzing Electronic Transitions
UV-Vis spectroscopy provides information about the conjugated π-electron system within the molecule. The benzonitrile moiety contains a chromophore that will absorb UV radiation.
Expertise-Driven Insight: The UV-Vis spectrum of arylboronic acids can be pH-dependent. At higher pH, the boronic acid group ionizes to form the anionic tetrahedral boronate [R-B(OH)₃⁻]. This change in the hybridization and electronic nature of the boron atom from a weak electron-withdrawing sp² center to a non-withdrawing sp³ center can induce a hypsochromic (blue) shift in the absorption maximum.[10][19]
Expected Absorption:
| Solvent | Expected λₘₐₓ (nm) | Electronic Transition |
|---|
| Methanol / Water | ~230 and ~270-280 | π → π* transitions of the aromatic system.[20] |
Experimental Protocol: UV-Vis Analysis
-
Sample Preparation: Prepare a stock solution of known concentration in a UV-transparent solvent (e.g., methanol). Create a dilute solution from the stock to ensure the absorbance is within the linear range of the instrument (typically < 1.5 AU).
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Blanking: Fill a quartz cuvette with the pure solvent and use it to zero the instrument (take a blank).
-
Measurement: Fill a second quartz cuvette with the sample solution and record the absorption spectrum, typically from 200 to 400 nm.
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λₘₐₓ).
Caption: Effect of pH on boron hybridization and UV-Vis spectrum.
Summary
The multi-technique spectroscopic characterization of (2-Cyanobenzyl)boronic acid provides a comprehensive and self-validating confirmation of its chemical structure. ¹H, ¹³C, and ¹¹B NMR collectively elucidate the atomic connectivity and the state of the boron center. IR spectroscopy offers rapid confirmation of essential functional groups, particularly the diagnostic nitrile stretch. Mass spectrometry verifies the molecular weight and elemental formula, while UV-Vis spectroscopy probes the electronic structure of the conjugated system. By employing the protocols and interpretive frameworks detailed in this guide, researchers can confidently verify the identity and purity of this versatile chemical building block, ensuring the integrity of their subsequent scientific endeavors.
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